Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a cyclopentyl group and a methyl group attached to the imidazole ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate amine to form an intermediate, which is then cyclized with a suitable reagent to form the imidazole ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The cyclopentyl and methyl groups may enhance binding affinity and selectivity for certain targets. Pathways involved include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Ethyl 1-methyl-1H-imidazole-4-carboxylate: Similar structure but lacks the cyclopentyl group.
Ethyl 1-trityl-1H-imidazole-4-carboxylate: Contains a trityl group instead of a cyclopentyl group.
1H-Imidazole, 4-methyl-: Lacks the ethyl ester and cyclopentyl groups.
Uniqueness: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the cyclopentyl and ethyl ester groups, which confer distinct chemical properties and potential applications. The combination of these groups with the imidazole ring enhances its versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 1-cyclopentyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)11-9(2)14(8-13-11)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
BQNMYRSQMBXJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2CCCC2)C |
Origin of Product |
United States |
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